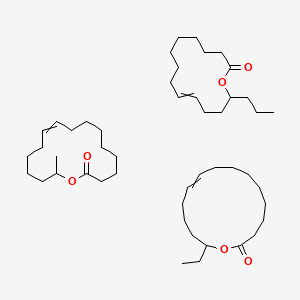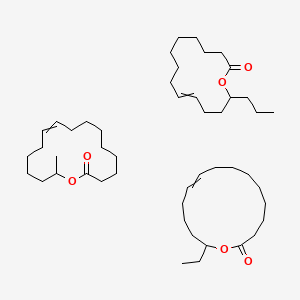
Mannanase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannanase is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides composed of mannose units. Mannans are found in the hemicellulose fraction of lignocellulosic biomass, such as softwoods and plant seeds. This compound plays a crucial role in breaking down these complex carbohydrates into simpler sugars, which can be utilized in various industrial and biotechnological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannanase can be produced through microbial fermentation using various microorganisms, including bacteria, fungi, and actinomycetes. The production process typically involves the cultivation of these microorganisms in a suitable growth medium, followed by the extraction and purification of the enzyme. Common microbial sources include Aspergillus niger, Trichoderma reesei, and Bacillus subtilis .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. The microorganisms are grown in bioreactors under controlled conditions of temperature, pH, and nutrient availability. After sufficient growth, the cells are harvested, and the enzyme is extracted using techniques such as centrifugation and filtration. The crude enzyme extract is then purified using methods like chromatography to obtain a high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Mannanase primarily catalyzes the hydrolysis of β-1,4-glycosidic bonds in mannans, resulting in the formation of mannooligosaccharides. This reaction is an example of a hydrolysis reaction, where water molecules are used to break the glycosidic bonds .
Common Reagents and Conditions
The enzymatic hydrolysis of mannans by this compound typically occurs under mild conditions, such as neutral pH and moderate temperatures (30-60°C). The presence of metal ions like calcium and magnesium can enhance the enzyme’s activity .
Major Products
The major products formed from the hydrolysis of mannans by this compound are mannooligosaccharides, including mannobiose and mannotriose. These oligosaccharides can be further broken down into monosaccharides like mannose .
Scientific Research Applications
Mannanase has a wide range of applications in various fields:
Mechanism of Action
Mannanase exerts its effects by cleaving the β-1,4-glycosidic bonds in mannans. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bonds, resulting in the formation of shorter oligosaccharides. The catalytic mechanism involves the formation of a covalent intermediate between the enzyme and the substrate, followed by the cleavage of the glycosidic bond and the release of the products .
Comparison with Similar Compounds
Mannanase is part of a group of enzymes known as glycoside hydrolases, which also includes enzymes like cellulase and xylanase. While cellulase hydrolyzes cellulose and xylanase hydrolyzes xylan, this compound specifically targets mannans. This specificity makes this compound unique and valuable for applications involving the degradation of mannans .
Similar Compounds
Cellulase: Hydrolyzes cellulose into glucose.
Xylanase: Hydrolyzes xylan into xylose.
β-Mannosidase: Hydrolyzes mannooligosaccharides into mannose.
α-Galactosidase: Hydrolyzes galactomannans by removing galactose side chains.
This compound stands out due to its ability to efficiently break down mannans, making it a crucial enzyme for various industrial and biotechnological processes.
Properties
CAS No. |
9031-54-3 |
|---|---|
Molecular Formula |
C48H84O6 |
Molecular Weight |
757.2 g/mol |
IUPAC Name |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
InChI Key |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


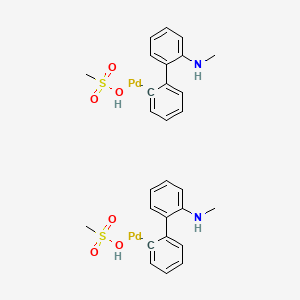
![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)
![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)
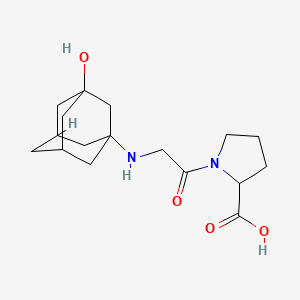

![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
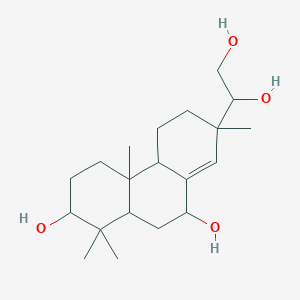
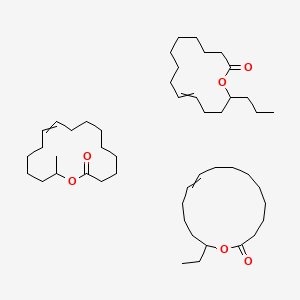

![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
